molecular formula C9H6O5 B1602743 2-Formylterephthalic acid CAS No. 69526-90-5

2-Formylterephthalic acid

Cat. No.: B1602743
CAS No.: 69526-90-5
M. Wt: 194.14 g/mol
InChI Key: KKFCDLZHSHTRSE-UHFFFAOYSA-N
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Description

2-Formylterephthalic acid, also known as 2-formyl-1,4-benzenedicarboxylic acid, is an organic compound with the molecular formula C₉H₆O₅. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a formyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylterephthalic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylterephthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation of the methyl group to a formyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methylterephthalic acid. Catalysts such as cobalt or manganese salts are used to facilitate the oxidation process. The reaction is carried out in a solvent like acetic acid, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Formylterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Formylterephthalic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formylterephthalic acid primarily involves its reactivity due to the presence of the formyl group. The formyl group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of various organic compounds and materials .

Properties

IUPAC Name

2-formylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCDLZHSHTRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594316
Record name 2-Formylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69526-90-5
Record name 2-Formyl-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69526-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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